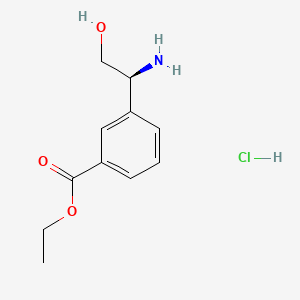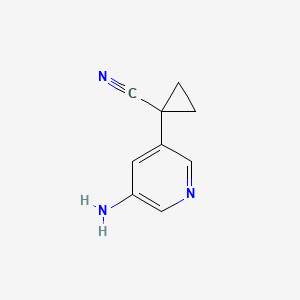
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that combines a pyridine ring with a cyclopropane ring and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine with cyclopropane-1-carbonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the carbonitrile group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the DNA damage response . By inhibiting CHK1, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy.
Comparación Con Compuestos Similares
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Aminopyridin-3-YL)cyclopropane-1-carbonitrile: This compound has a similar structure but with a different position of the amino group on the pyridine ring.
1-(4-Aminopyridin-2-YL)cyclopropane-1-carbonitrile: Another similar compound with the amino group at a different position on the pyridine ring.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1-(5-aminopyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(1-2-9)7-3-8(11)5-12-4-7/h3-5H,1-2,11H2 |
Clave InChI |
BLJJKMOBCWJANL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=CC(=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
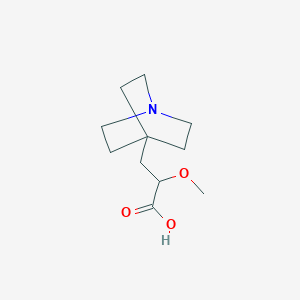
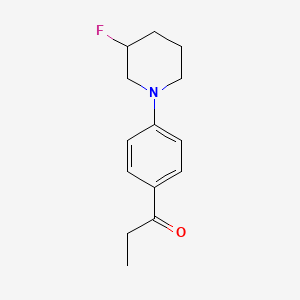


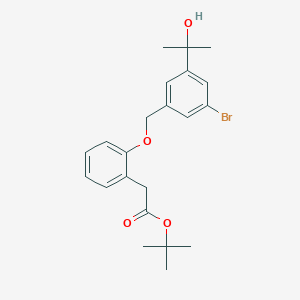
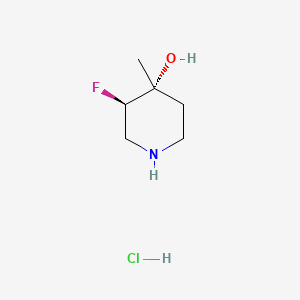
![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)


![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)

